3,4-Dichloro-alpha-methylbenzeneethanamine hydrochloride
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Overview
Description
Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) is a chemical compound that belongs to the class of substituted phenethylamines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) typically involves the alkylation of a substituted benzene ring followed by amination. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The process might include steps such as purification and crystallization to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular responses.
Medicine: Investigated for its potential therapeutic properties, such as acting as a neurotransmitter analog or receptor modulator.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may mimic or inhibit the action of natural neurotransmitters, leading to various physiological effects. The pathways involved can include signal transduction cascades and changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A basic structure similar to Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) but without the chlorine substitutions.
Amphetamine: A well-known stimulant with a similar core structure but different functional groups.
Methamphetamine: Another stimulant with structural similarities but distinct pharmacological properties.
Uniqueness
Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) is unique due to its specific substitutions on the benzene ring, which can confer distinct chemical and biological properties compared to other phenethylamines. These differences can affect its reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
156-12-7 |
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Molecular Formula |
C9H12Cl3N |
Molecular Weight |
240.6 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H11Cl2N.ClH/c1-6(12)4-7-2-3-8(10)9(11)5-7;/h2-3,5-6H,4,12H2,1H3;1H |
InChI Key |
OFHUVEDFQIRAKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)Cl)Cl)N.Cl |
Origin of Product |
United States |
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